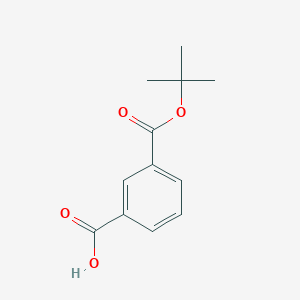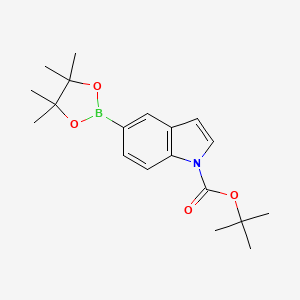
3-(tert-Butoxycarbonyl)benzoic acid
Vue d'ensemble
Description
3-(tert-Butoxycarbonyl)benzoic acid is a chemical compound that is part of a broader class of tert-butoxycarbonyl (Boc) protected molecules. These compounds are commonly used in the field of organic synthesis, particularly in the protection of amino acids and the preparation of peptide chains. The Boc group serves as a protective group that can be removed under mild acidic conditions without affecting other sensitive functional groups within the molecule .
Synthesis Analysis
The synthesis of 3-(tert-Butoxycarbonyl)benzoic acid and its derivatives can be achieved through various synthetic routes. For instance, a practical synthesis of a dipeptido-mimetic compound, which includes a 3-(tert-butoxycarbonyl) moiety, has been developed using regioselective functionalization techniques . Additionally, large-scale preparation methods have been established for compounds containing the 3-(tert-butoxycarbonyl) group, starting from basic amino acids like L-aspartic acid, demonstrating the versatility and accessibility of this functional group in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of compounds containing the 3-(tert-butoxycarbonyl) group has been extensively studied using various analytical techniques. For example, X-ray crystallography has been employed to determine the conformation of the tert-butoxycarbonyl group and its influence on the overall molecular conformation . These studies provide valuable insights into the steric and electronic effects of the Boc group on molecular structure and reactivity.
Chemical Reactions Analysis
The reactivity of 3-(tert-butoxycarbonyl)benzoic acid derivatives is influenced by the presence of the Boc group. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule. This has been demonstrated in the synthesis of orthogonally protected boronic acid analogs of aspartic acid, where the Boc group serves as a temporary protecting group during the synthetic process .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(tert-butoxycarbonyl)benzoic acid derivatives are characterized by their lipophilicity, which affects their distribution and metabolism in biological systems. For example, the toxicokinetics of tert-butylbicycloortho[3H]benzoate, a compound related to 3-(tert-butoxycarbonyl)benzoic acid, indicates high lipophilicity and partitioning into lipoid tissue membranes . Additionally, the electronic properties of these compounds, such as HOMO-LUMO energy gaps and molecular electrostatic potential, have been analyzed using quantum chemical calculations, providing insights into their reactivity and interaction with biological targets .
Applications De Recherche Scientifique
Metal-Organic Frameworks (MOFs) :
- 3-(tert-Butoxycarbonyl)benzoic acid, abbreviated as Boc, is used in the synthesis, activation, functionalization, and bulk production of Metal-Organic Frameworks (MOFs). MOFs are hybrid materials known for their high surface area, narrow pore size distribution, and tunable functionality, which are crucial in various applications like gas storage, gas separation, and drug delivery (Cheong & Moh, 2018).
Crystallography and Magnetism :
- Research on 3-(N-tert-Butyl-N-aminoxyl)benzoic acid, a closely related compound, reveals its crystallization properties and magnetism, offering insights into solid-state magnetic susceptibility and potential phase changes at low temperatures (Baskett & Lahti, 2005).
Molecular Structure and Vibrational Analysis :
- Studies on molecules like 3,5 di tert butyl 4 hydroxy benzoic acid highlight the importance of 3-(tert-Butoxycarbonyl)benzoic acid in understanding molecular structures and vibrational spectra, crucial in quality control of medicines and drug-receptor interactions (Mathammal et al., 2016).
Chemical Synthesis Techniques :
- In chemical synthesis, N-tert-butoxycarbonylation of amines using catalysts like La(NO3)3·6H2O under solvent-free conditions has been explored. This method affords N-tert-butylcarbamates, highlighting the role of 3-(tert-Butoxycarbonyl)benzoic acid in efficient and environmentally benign chemical processes (Suryakiran et al., 2006).
Drug Development and Pharmacokinetics :
- The compound has been used in the scale-up synthesis of deuterium-labeled compounds for drug development. These compounds are important as building blocks for biologically active compounds and materials science, particularly in pharmacokinetic studies (Yamashita et al., 2019).
Organometallic Chemistry :
- Research on compounds like 4-tert-butyl-π-(tricarbonylchromium)benzoic acid provides insight into the molecular structures significant in organometallic chemistry (Meurs & Koningsveld, 1974).
Reduction Reactions in Organic Chemistry :
- Sodium cyanoborohydride reduction of (Benzyloxycarbonyl)- and (tert-Butoxycarbonyl)hydrazones, related to 3-(tert-Butoxycarbonyl)benzoic acid, shows its role in facilitating access to protected N'-alkyl- and N'-arylmethylhydrazines (Calabretta et al., 1991).
Safety And Hazards
3-(tert-Butoxycarbonyl)benzoic acid is classified as irritating to the skin, eyes, and respiratory system . It may have harmful effects if inhaled or swallowed. Prolonged exposure should be avoided, and caution should be used when handling . The compound has been assigned the GHS07 pictogram, and its hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
Propriétés
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-12(2,3)16-11(15)9-6-4-5-8(7-9)10(13)14/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFILKMBFUQQLSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375433 | |
| Record name | 3-(tert-Butoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-Butoxycarbonyl)benzoic acid | |
CAS RN |
33704-19-7 | |
| Record name | 3-(tert-Butoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(tert-Butoxycarbonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1271407.png)
![4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1271408.png)
